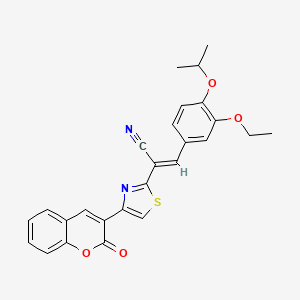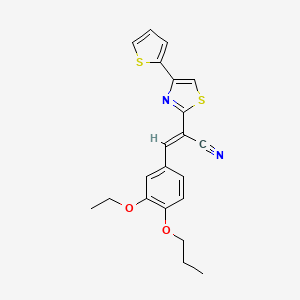
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
説明
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, also known as EPPAT, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of cell cycle arrest and apoptosis, and catalytic activity in various reactions. This compound has also been shown to have low toxicity in normal cells, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is its potential use as a scaffold for the development of new drugs, as it has been shown to have anticancer activity and low toxicity in normal cells. This compound also has catalytic activity in various reactions, making it a potential candidate for use in catalysis. However, one limitation of this compound is its limited availability and high cost, which may hinder its further development and application in various fields.
将来の方向性
There are several future directions for the research and development of (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile. One direction is the further optimization of its synthesis method to improve its yield and reduce its cost. Another direction is the development of new derivatives of this compound with improved anticancer activity and selectivity. This compound can also be studied for its potential use in other fields, such as materials science and catalysis. Overall, this compound has shown great potential in various fields and further research is needed to fully explore its applications.
科学的研究の応用
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as a scaffold for the development of new drugs.
In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent sensors and organic semiconductors. This compound has also been studied for its potential use in catalysis, as it has been shown to have catalytic activity in various reactions, including the Suzuki-Miyaura cross-coupling reaction.
特性
IUPAC Name |
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-3-9-25-18-8-7-15(12-19(18)24-4-2)11-16(13-22)21-23-17(14-27-21)20-6-5-10-26-20/h5-8,10-12,14H,3-4,9H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTSUUOGCPYXAS-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3203039.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203058.png)
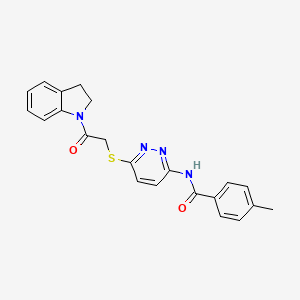
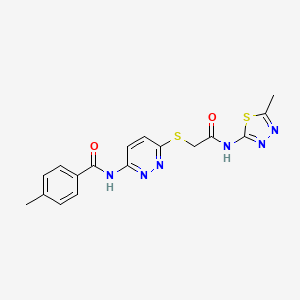
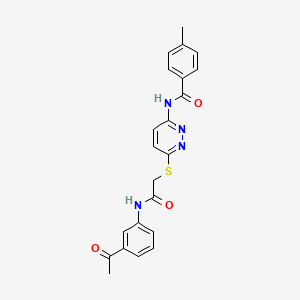
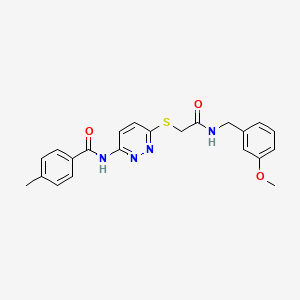

![N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B3203100.png)
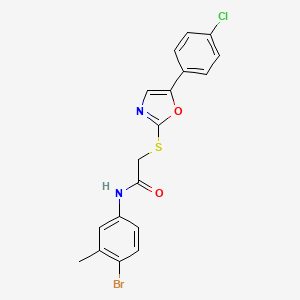
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3203112.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile](/img/structure/B3203131.png)
